

# Physical and chemical properties of Thorium-230

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## Thorium-230: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Thorium-230** (<sup>230</sup>Th), an isotope of significant interest in various scientific fields, including geology, environmental science, and nuclear physics. While not a primary focus in drug development due to its radioactivity, understanding its properties is crucial for managing its presence in environmental and biological systems.

## **Physical and Radiological Properties**

**Thorium-230** is a naturally occurring radioactive isotope that is part of the Uranium-238 decay series.[1][2] It is a silvery-white, soft, ductile, and heavy metal in its pure form.[3] However, it is typically found in combination with other minerals, such as silica, in rocks, soil, water, plants, and animals. The physical properties of thorium are significantly influenced by the degree of contamination with its oxide.[4] When finely divided, thorium metal can be pyrophoric, igniting spontaneously in the air.[5]

The key physical and radiological properties of **Thorium-230** are summarized in the table below for easy reference and comparison.



Property	Value	Unit
Half-Life	75,380 (± 1,600)	years
7.54(3) x 10 <sup>4</sup>	years	
77,000	years	_
Decay Mode	Alpha (α) to Radium-226 ( <sup>226</sup> Ra)	-
Spontaneous Fission (SF)	(branch ratio ≤5.E-11 %)	
Atomic Mass	230.0331266 (± 0.0000022)	amu
230.03313	g/mol	
230.033125		_
Specific Activity	1.9 x 10 <sup>-2</sup>	Curies per gram (Ci/g)
7.471 x 10 <sup>8</sup>	Becquerels per gram (Bq/g)	
7.627 x 10 <sup>8</sup>	Bq/g	_
Decay Energy	4.770	MeV
Density (expected for pure <sup>230</sup> Th)	11.6	g/cm³
Spin and Parity	0+	-

## **Chemical Properties and Compounds**

Thorium is a highly reactive and electropositive metal, with its chemistry dominated by the +4 oxidation state.[5][6] It reacts slowly with water at room temperature and can be attacked by oxygen, hydrogen, nitrogen, halogens, and sulfur at high temperatures.[7] Thorium dioxide (ThO<sub>2</sub>), formed when thorium burns in air, is a refractory material with an extremely high melting point of 3390 °C.[5][7]

Water-soluble thorium compounds include chlorides, fluorides, nitrates, and sulfates.[8] In contrast, the dioxide, dicarbonate, hydroxide, oxalate, and phosphate salts of thorium are



generally insoluble in water.[8] Thorium readily forms various inorganic compounds, including halides, oxides, hydrides, and sulfides.[9]

## **Natural Occurrence and Decay Pathway**

**Thorium-230** is not a primordial isotope but is continuously generated in nature through the decay of Uranium-238 (<sup>238</sup>U).[1] The decay chain begins with <sup>238</sup>U, which decays through a series of alpha and beta emissions to produce other isotopes, including Uranium-234 (<sup>234</sup>U), which then decays to **Thorium-230**.[1] This decay process is fundamental to radiometric dating techniques such as uranium-thorium dating.[5][10]

The following diagram illustrates the initial segment of the Uranium-238 decay series, highlighting the formation of **Thorium-230**.



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Uranium-238 decay to Thorium-230.

# Experimental Protocols: Separation and Determination of Thorium-230

Accurate determination of **Thorium-230** concentrations is crucial for various applications, including radiometric dating and environmental monitoring. This typically involves separating thorium from the sample matrix and from other interfering elements, particularly uranium.

## **Sample Digestion and Pre-concentration**

A common initial step for solid samples, such as sediments or rocks, is acid digestion. This can be a multi-step process designed to bring the thorium into solution.

#### Methodology:

A precisely weighed powdered sample (e.g., ~0.2 g) is placed in a PFA beaker.[11]



- A mixture of concentrated acids, such as nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF), is added to the sample.[12]
- The sample is heated on a hotplate to facilitate dissolution.[11]
- To ensure isotopic equilibrium for quantification by isotope dilution mass spectrometry, a spike solution with a known concentration of a different thorium isotope (e.g., <sup>229</sup>Th) and a uranium isotope (e.g., <sup>233</sup>U/<sup>236</sup>U) is added.[11]
- The solution is then evaporated to dryness. This step may be repeated after adding a small amount of acid to ensure complete sample digestion and spike equilibration.[11]
- For pre-concentration and removal of some matrix components, co-precipitation with iron (III)
  hydroxide is often employed. Ammonia solution is added to the sample to precipitate
  Fe(OH)<sub>3</sub>, which quantitatively scavenges thorium and uranium isotopes.[11][13]

## **Chromatographic Separation of Uranium and Thorium**

Anion exchange chromatography is a widely used technique to separate uranium and thorium. The separation is based on the differential formation of charged complexes in specific acid media.

#### Methodology:

- An anion exchange resin (e.g., AG1-X8) is loaded into a column and pre-conditioned, typically with nitric acid or hydrochloric acid.[12][14]
- The dissolved sample, in an appropriate acid matrix (e.g., 7.5 M HNO₃ or 4 M HCl), is loaded onto the column.[12][14]
- Under these conditions, uranium and thorium form anionic complexes that are retained by the resin, while many other elements are washed out.
- A rinse with the same acid is performed to remove any remaining matrix components.
- Thorium is then selectively eluted from the column using a different acid or a different concentration of the same acid (e.g., 8 M HCl).[13]



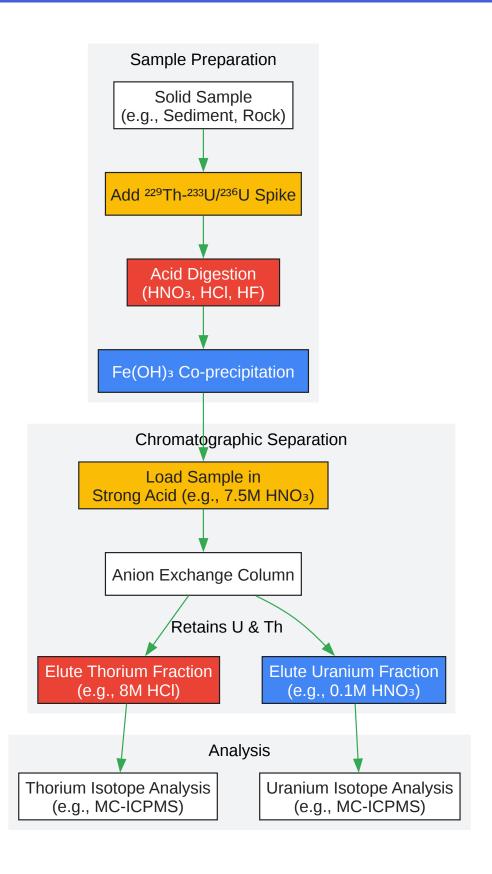




• Finally, uranium is eluted from the column using a dilute acid (e.g.,  $0.1 \text{ M HNO}_3 \text{ or } 0.1 \text{ M HCl}).[11][14]$ 

The following diagram outlines a general workflow for the separation of uranium and thorium for analysis.





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